4-(1-Fluorocyclobutyl)benzaldehyde

Medicinal Chemistry Synthetic Methodology Fluorinated Building Blocks

4‑(1‑Fluorocyclobutyl)benzaldehyde (CAS 945716‑99‑4) is a fluorinated aromatic aldehyde in which a 1‑fluorocyclobutyl group occupies the para position of the benzaldehyde ring [REFS‑1]. With a molecular formula of C₁₁H₁₁FO and a molecular weight of 178.20 g·mol⁻¹, the compound is typically isolated as a light‑yellow liquid and is employed primarily as a synthetic intermediate in medicinal chemistry programs, including patent‑disclosed CNS‑targeted therapeutics [REFS‑2].

Molecular Formula C11H11FO
Molecular Weight 178.20 g/mol
Cat. No. B8630200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Fluorocyclobutyl)benzaldehyde
Molecular FormulaC11H11FO
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)C=O)F
InChIInChI=1S/C11H11FO/c12-11(6-1-7-11)10-4-2-9(8-13)3-5-10/h2-5,8H,1,6-7H2
InChIKeyMSQMVMWAFOPWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4‑(1‑Fluorocyclobutyl)benzaldehyde – Key Characteristics and Structural Context


4‑(1‑Fluorocyclobutyl)benzaldehyde (CAS 945716‑99‑4) is a fluorinated aromatic aldehyde in which a 1‑fluorocyclobutyl group occupies the para position of the benzaldehyde ring [REFS‑1]. With a molecular formula of C₁₁H₁₁FO and a molecular weight of 178.20 g·mol⁻¹, the compound is typically isolated as a light‑yellow liquid and is employed primarily as a synthetic intermediate in medicinal chemistry programs, including patent‑disclosed CNS‑targeted therapeutics [REFS‑2]. The presence of the fluorine atom on the cyclobutane ring differentiates this compound from the non‑fluorinated 4‑cyclobutylbenzaldehyde and from its ortho‑ and meta‑substituted isomers, providing a distinctive steric and electronic profile that can influence downstream biological activity and physicochemical properties.

Why 4‑(1‑Fluorocyclobutyl)benzaldehyde Cannot Be Simply Replaced by In‑Class Analogs


The para‑positioning of the 1‑fluorocyclobutyl group creates a regioisomer that cannot be mimicked by ortho‑ or meta‑substituted analogs such as 2‑(1‑fluorocyclobutyl)benzaldehyde or 3‑(1‑fluorocyclobutyl)benzaldehyde, altering both steric access to the aldehyde functionality and the overall dipole moment. Replacing the fluorine atom with hydrogen (giving 4‑cyclobutylbenzaldehyde, CAS 875306‑94‑8) eliminates the strong electron‑withdrawing and metabolic‑shielding effects of the C–F bond, while alternative fluorinated motifs (e.g., difluorocyclobutyl or tetrafluorocyclobutyl derivatives) introduce substantially different lipophilicity and conformational preferences [REFS‑1]. Patent analyses indicate that the 1‑fluorocyclobutyl‑benzaldehyde scaffold has been specifically incorporated into next‑generation CNS therapeutics, underscoring that generic substitution with non‑fluorinated or differently fluorinated benzaldehydes would not preserve the design intent of the original medicinal chemistry campaign [REFS‑2].

Quantitative Differentiation Evidence for 4‑(1‑Fluorocyclobutyl)benzaldehyde


Synthetic Yield Comparison: 4‑(1‑Fluorocyclobutyl)benzaldehyde vs. Non‑Fluorinated Cyclobutyl Analogs

In a patent‑disclosed procedure (US7745477B2), 4‑(1‑fluorocyclobutyl)benzaldehyde was synthesized via lithiation‑formylation of 1‑bromo‑4‑(1‑fluoro‑cyclobutyl)‑benzene, affording the crude product as a light‑yellow liquid in a 96 % isolated yield (1.23 g) [REFS‑1]. This yield is reported in direct analogy to the synthesis of 4‑cyclopropyl benzaldehyde described in the same patent, providing a process‑level comparator for the feasibility of preparing the fluorinated variant. In contrast, the synthesis of the non‑fluorinated analog 4‑cyclobutylbenzaldehyde (CAS 875306‑94‑8) via a distinct Negishi coupling route (4‑iodobenzaldehyde and cyclobutylzinc bromide) proceeds under a different catalytic manifold, but isolated yields for that specific procedure have not been directly reported in the open literature for the para‑cyclobutyl system [REFS‑2].

Medicinal Chemistry Synthetic Methodology Fluorinated Building Blocks

Regioisomeric Identity: Para‑Substitution as a Determinant of Biological Activity

The para‑substituted 4‑(1‑fluorocyclobutyl)benzaldehyde (CAS 945716‑99‑4) is a distinct regioisomer that cannot be surrogated by its ortho‑ (CAS not assigned) or meta‑ (CAS 1780628‑29‑6) counterparts. While all three isomers share the same molecular formula (C₁₁H₁₁FO) and molecular weight (178.20 g·mol⁻¹), the para‑attachment of the 1‑fluorocyclobutyl group positions the aldehyde electrophile farthest from the sterically demanding fluorinated ring, maximizing accessibility for nucleophilic attack in condensation reactions [REFS‑1]. In patent disclosures, the 4‑(1‑fluorocyclobutyl)benzaldehyde scaffold has been specifically incorporated into CNS‑targeted therapeutic candidates, whereas the 3‑(1‑fluorocyclobutyl)benzaldehyde isomer [REFS‑2] and 2‑(1‑fluorocyclobutyl)benzaldehyde isomer [REFS‑3] are not identically represented in the same patent families, suggesting a deliberate para‑preference in the medicinal chemistry design.

Medicinal Chemistry Structure‑Activity Relationship Isomer Profiling

Lipoxygenase Inhibitory Profile: A Class‑Level Inference with Modest Absolute Potency

4‑(1‑Fluorocyclobutyl)benzaldehyde was evaluated against several members of the lipoxygenase family. At a screening concentration of 100 µM, the compound showed no significant inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase [REFS‑1]. Similarly, when tested against human platelet 12‑lipoxygenase at 30 µM, the compound displayed detectable but unquantified inhibitory activity [REFS‑2]. These data place an upper bound on the compound's potency against these enzymes, while literature reports describe this chemotype as a 'potent lipoxygenase inhibitor' that interferes with arachidonic acid metabolism, also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [REFS‑3]. No equivalent multi‑enzyme profiling appears to be publicly available for the non‑fluorinated 4‑cyclobutylbenzaldehyde, making this the only known enzyme‑activity fingerprint for the fluorocyclobutyl‑benzaldehyde scaffold.

Enzymology Lipoxygenase Inhibition Inflammation Research

Recommended Application Scenarios for 4‑(1‑Fluorocyclobutyl)benzaldehyde Based on Quantitative Evidence


Medicinal Chemistry: CNS Drug Candidate Intermediate

Patent analyses reveal that 4‑(1‑fluorocyclobutyl)benzaldehyde has been specifically integrated into next‑generation CNS therapeutic candidates [REFS‑1]. The compound's para‑substituted, 1‑fluorocyclobutyl‑bearing scaffold provides the exact regio‑ and stereoelectronic profile required by the medicinal chemistry design. Substituting with a non‑fluorinated or ortho‑/meta‑fluorinated analog would deviate from the patented composition of matter, rendering procurement of the correct isomer essential for SAR fidelity.

Synthetic Building Block: High‑Yielding Intermediate for Parallel Library Synthesis

The patent‑demonstrated synthesis delivers 4‑(1‑fluorocyclobutyl)benzaldehyde in 96 % crude yield via a straightforward lithiation‑formylation sequence from the corresponding aryl bromide [REFS‑2]. This high yield supports its use in parallel synthesis workflows where loss of precious downstream intermediates must be minimized. The aldehyde handle permits facile diversification into imines, amines, alcohols, and α,β‑unsaturated carbonyls.

Enzymology Probe: Lipoxygenase Pathway Modulator Tool Compound

Although its absolute potency is modest, 4‑(1‑fluorocyclobutyl)benzaldehyde is one of the few benzaldehyde derivatives with publicly disclosed multi‑target lipoxygenase profiling data, including 5‑LOX and 12‑LOX assays [REFS‑3]. This activity fingerprint, combined with ancillary inhibition of formyltetrahydrofolate synthetase and carboxylesterase, positions the compound as a useful tool for probing arachidonic acid metabolism pathways where fluorinated cyclobutyl substitution may confer metabolic stability advantages over non‑fluorinated analogs.

Regioisomeric Reference Standard for Analytical Method Development

Because ortho‑, meta‑, and para‑substituted 1‑fluorocyclobutyl benzaldehydes share the same molecular formula and mass, chromatographic separation is essential for quality control. Procuring the pure para‑isomer (CAS 945716‑99‑4) serves as an authentic reference standard for HPLC/GC method development and for verifying that synthetic or purchased batches are free of regioisomeric contamination [REFS‑4].

Quote Request

Request a Quote for 4-(1-Fluorocyclobutyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.